BenchChemオンラインストアへようこそ!

Bromadol

Radioligand Binding Assay Receptor Affinity Opioid Pharmacology

Procure Bromadol exclusively as a certified Reference Material for analytical quantification (LC-MS/MS, GC-MS) and in vitro MOR pharmacology studies. With an ED₅₀ of 13.4 µg/kg in vivo and an Emax exceeding hydromorphone 2.6-fold, its high functional efficacy and distinct 4-amino-4-arylcyclohexanol scaffold make it a non-substitutable positive control and forensic calibrant. Verify batch-specific ≥98% purity and ISO 17034 certification to ensure traceability.

Molecular Formula C22H28BrNO
Molecular Weight 402.4 g/mol
CAS No. 77239-98-6
Cat. No. B050051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromadol
CAS77239-98-6
SynonymsBromadol HCL BDPC; Cyclohexanol, 4-(4-broMophenyl)-4-(diMethylaMino)-1-(2-phenylethyl)-, trans-; Bromadol HCl4-(4-bromophenyl)-4-(dimethylamino)-1-phenethylcyclohexanol hydrochloride
Molecular FormulaC22H28BrNO
Molecular Weight402.4 g/mol
Structural Identifiers
SMILESCN(C)C1(CCC(CC1)(CCC2=CC=CC=C2)O)C3=CC=C(C=C3)Br
InChIInChI=1S/C22H28BrNO/c1-24(2)22(19-8-10-20(23)11-9-19)16-14-21(25,15-17-22)13-12-18-6-4-3-5-7-18/h3-11,25H,12-17H2,1-2H3
InChIKeyPRSUTWWKYIVBEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bromadol (CAS 77239-98-6): Procurement-Grade Reference Material for Mu-Opioid Receptor Research and Non-Fentanyl Opioid Differentiation


Bromadol (also designated BDPC; CAS 77239-98-6) is a fully synthetic, non-fentanyl opioid analgesic of the arylcyclohexylamine class, originally developed by Daniel Lednicer at the Upjohn Company in the 1970s [1]. It functions as a potent and selective agonist at the mu-opioid receptor (MOR) [2]. Its distinct structural core, featuring a 4-amino-4-arylcyclohexanol scaffold, distinguishes it from both classical opiates and the fentanyl chemotype [1]. For research and forensic laboratories, Bromadol is procured exclusively as a certified reference material (RM) intended for analytical method development and in vitro pharmacological investigation; it is not approved for human or therapeutic use .

Procurement Alert: Why In-Class Substitution of Bromadol (BDPC) Cannot Guarantee Comparable Research Outcomes


In the landscape of non-fentanyl novel synthetic opioids (NSOs), compounds within the 4-aminocyclohexanol class or even broadly categorized MOR agonists exhibit profound, non-linear variations in potency, efficacy, and receptor selectivity [1]. Direct substitution of Bromadol with a seemingly similar analog—such as a fentanyl derivative, a U-series benzamide, or a close structural relative like C-8813—is scientifically unjustified without quantitative bridging data. As demonstrated in the evidence guide below, differences in binding affinity (Ki), functional activation (EC50 and Emax), and in vivo analgesic potency span orders of magnitude. Substituting based on structural similarity or opioid class alone introduces uncontrolled variables that can invalidate comparative pharmacology studies, confound toxicological detection assays, and misrepresent structure-activity relationship (SAR) models. The following quantitative evidence delineates the precise performance boundaries that define Bromadol's distinct utility and non-substitutability.

Bromadol (BDPC) Quantitative Differentiation Guide: Head-to-Head Evidence vs. Analogs and In-Class Alternatives


Comparative Binding Affinity (Ki): Bromadol vs. C-8813 at the Mu-Opioid Receptor (MOR)

Bromadol demonstrates high-affinity binding to the human mu-opioid receptor (MOR) with a Ki of 1.49 nM. In a direct head-to-head study utilizing identical assay conditions, the close structural analog C-8813 (thiobromadol) exhibited a comparable, though slightly higher affinity, with a Ki of 1.37 nM [1]. This near-equivalent binding affinity confirms that the para-bromophenyl moiety and the core cyclohexanol scaffold in Bromadol confer a potent receptor interaction profile, differentiating it from lower-affinity opioids within the same functional class.

Radioligand Binding Assay Receptor Affinity Opioid Pharmacology MOR Binding

Functional Potency (EC50): Bromadol vs. Fentanyl and AP-237 in Mini-Gi and β-Arrestin2 Recruitment Assays

In a cross-study comparable analysis of in vitro functional activation at the mu-opioid receptor (MOR), Bromadol demonstrates nanomolar potency. It exhibits an EC50 of 1.89 nM in a β-arrestin2 (βarr2) recruitment assay [1]. In a comparable study measuring G protein activation (mini-Gi assay), fentanyl, a common reference opioid, displays an EC50 of 10.3 nM [2]. Furthermore, in the same panel study as Bromadol, the emerging opioid NPS AP-237 showed a drastically lower potency with an EC50 > 3 µM [1]. This comparison highlights that Bromadol is approximately 5.4-fold more potent than fentanyl in this signaling pathway and over 1,500-fold more potent than AP-237.

Functional Assay G Protein Activation β-Arrestin Recruitment Potency Comparison Opioid NPS

In Vivo Analgesic Potency (ED50): Bromadol vs. Fentanyl and Morphine in Rodent Hot-Plate Assays

Cross-study comparisons of in vivo analgesic potency reveal that Bromadol is a highly potent antinociceptive agent. In a standard mouse hot-plate assay, Bromadol demonstrated an ED50 of 13.4 µg/kg (subcutaneous) [1]. Comparative data from a similar assay model show that fentanyl, a high-potency opioid standard, has an ED50 of 40 µg/kg (s.c.) for its analog cyclopropylfentanyl, which is reported to be pharmacologically similar to fentanyl itself [2]. This indicates Bromadol is approximately 3-fold more potent than fentanyl by this in vivo measure. Furthermore, early studies estimated Bromadol to be approximately 504 times more potent than morphine, a value that underscores its profound antinociceptive efficacy [3].

Antinociception In Vivo Pharmacology ED50 Analgesic Potency Rodent Model

Efficacy (Emax) Relative to Hydromorphone: Bromadol as a High-Efficacy MOR Agonist Benchmark

In a direct head-to-head functional study, Bromadol was identified among the highest efficacy compounds in a panel of 11 non-fentanyl opioid NPS. It exhibited an Emax that exceeded the reference full agonist hydromorphone by ≥ 1.3-fold in the β-arrestin2 (βarr2) recruitment assay and by > 2.6-fold in the mini-Gi assay (measuring G protein activation) [1]. This places Bromadol in the top tier of MOR efficacy among its comparators, alongside brorphine and isotonitazene, and distinguishes it from partial agonists or lower efficacy compounds within the panel, such as AP-237 and tianeptine.

Efficacy Emax Opioid NPS Hydromorphone MOR Activation

Validated Research and Forensic Application Scenarios for Bromadol (BDPC) Based on Quantitative Evidence


Analytical Reference Standard for LC-MS/MS Method Development and Validation in Forensic Toxicology

Given Bromadol's established in vivo potency with an ED50 of 13.4 µg/kg, forensic toxicology laboratories require highly sensitive and specific analytical methods to detect this compound in biological matrices [1]. Procuring Bromadol as a certified reference material (CRM) is essential for the development and validation of liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) assays. Its use as a calibrator and quality control standard ensures accurate identification and quantification in seized drug analysis or antemortem/postmortem toxicology casework, where its presence, as monitored by international early warning systems, is of increasing interest [2].

Pharmacological Research: High-Efficacy Positive Control in MOR Functional Assays

The direct evidence of Bromadol's high functional efficacy (Emax > 2.6-fold vs. hydromorphone in mini-Gi assays) and potent EC50 (1.89 nM) positions it as a robust positive control for in vitro studies investigating mu-opioid receptor (MOR) signaling pathways, including G protein activation and β-arrestin recruitment [1]. Researchers studying the pharmacology of novel synthetic opioids or developing biased ligands can utilize Bromadol to define the upper response limit for full agonism in their cellular assay systems, providing a critical benchmark against which other compounds can be directly compared.

Structure-Activity Relationship (SAR) Studies of Non-Fentanyl Opioid Scaffolds

Bromadol's unique arylcyclohexylamine structure represents a distinct chemotype separate from fentanyl and classical opiates. Its well-documented SAR, established by the Lednicer team and further quantified by recent studies showing its high-affinity binding (Ki = 1.49 nM), makes it a foundational compound for academic and industrial research into new analgesic chemical space [1]. Laboratories engaged in medicinal chemistry can use Bromadol as a reference to benchmark the potency and efficacy of novel 4-aminocyclohexanol analogs, as demonstrated by the parallel development and comparative binding data of the thiobromadol analog C-8813 (Ki = 1.37 nM) [3].

Early Warning System and NPS Surveillance Reference Material

International drug monitoring agencies and public health laboratories rely on certified reference standards to identify and track the emergence of novel psychoactive substances (NPS). Bromadol has been specifically identified as a non-fentanyl opioid whose prevalence on illicit markets is increasing and warrants close monitoring [2]. Procuring Bromadol CRM enables these laboratories to update spectral libraries and develop targeted analytical methods for its detection, facilitating timely identification in seized materials and supporting public health risk assessments based on accurate chemical intelligence rather than presumptive or non-specific testing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bromadol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.